molecular formula C14H17N3O3 B14952002 N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14952002
M. Wt: 275.30 g/mol
InChI Key: ZXCOAJAEGAWNAB-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions involving 4-methoxyphenol and a suitable leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development and therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chloro group instead of a methoxy group.

    N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which may impart specific chemical and biological properties. This uniqueness can be explored through comparative studies with similar compounds to identify its distinct characteristics and potential advantages.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H17N3O3/c1-3-17-13(8-9-15-17)16-14(18)10-20-12-6-4-11(19-2)5-7-12/h4-9H,3,10H2,1-2H3,(H,16,18)

InChI Key

ZXCOAJAEGAWNAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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